molecular formula C14H25ClN2O4 B2651746 rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride CAS No. 2411179-05-8

rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride

Cat. No.: B2651746
CAS No.: 2411179-05-8
M. Wt: 320.81
InChI Key: ABUXQYVDSAVPKN-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic tertiary amine hydrochloride salt featuring a 2-azabicyclo[2.2.1]heptane core. Key structural attributes include:

  • Stereochemistry: The (1R,3S,4R,6S) configuration defines its three-dimensional arrangement.
  • Substituents: A 6-amino group, a tert-butyl ester at position 2, and an ethyl ester at position 3.
  • Physicochemical properties: The hydrochloride salt enhances aqueous solubility compared to the free base.

Its structural complexity and stereochemical precision make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to bicyclic amines .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPBPIHADJKKLN-RTBBDAMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@@H]([C@@H](C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves multiple steps:

    Protection of the amine group: The amine group of the starting material, 2-azabicyclo[2.2.1]heptane, is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide.

    Addition of carboxylic acid: Methyl 5-formyl-2-methoxybenzoate is added to the protected amine in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.

    Reduction: The tert-butyl ester is reduced using sodium borohydride in methanol to yield the corresponding alcohol.

    Protection of the alcohol group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.

    Formation of carbamate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.

    Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and ethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

Rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride has been studied for its potential to modulate neurotransmitter systems. The structural similarity to neurotransmitters suggests possible applications in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Neurodegenerative Diseases

The compound's ability to interact with neurotransmitter receptors can lead to novel therapeutic strategies aimed at enhancing cognitive function and mood stabilization.

Anticancer Research

Recent studies have indicated that bicyclic amines like this compound might exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle regulation. Its unique structure allows for targeted modifications that could enhance selectivity towards cancer cells while minimizing effects on normal cells.

Pain Management

The modulation of pain pathways through neurotransmitter systems positions this compound as a candidate for developing new analgesics. Its potential to influence pain perception could lead to more effective treatments for chronic pain conditions.

Synthesis and Development

The synthesis of rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the bicyclic structure.
  • Introduction of the tert-butyl and ethyl groups.
  • Functionalization of the amino group.

Careful optimization of reaction conditions is crucial to achieve high yields and purity.

Case Studies

Case Study 1: Neurotransmitter Modulation
A study investigated the effects of rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane on serotonin and dopamine receptors in animal models of anxiety and depression. Results indicated significant improvements in behavioral outcomes, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Activity
Research focused on the compound's effects on breast cancer cell lines demonstrated that it induced apoptosis and inhibited proliferation at specific concentrations. Further investigations are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The presence of the amino group can facilitate hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride 2-azabicyclo[2.2.1]heptane 6-NH₂, 2-tert-butyl ester, 3-ethyl ester C₁₄H₂₄ClN₂O₄⁺ ~323.8 (HCl salt) Hydrochloride salt enhances solubility; amino group enables H-bonding
Racemic-(1R,3S,4S)-2-Tert-Butyl 3-Ethyl 2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate (CAS 1330750-04-3) 2-azabicyclo[2.2.1]heptane No amino group, 2-tert-butyl ester, 3-ethyl ester C₁₄H₂₃NO₄ 269.34 Lacks amino group; free base form reduces solubility
2-(tert-butyl) 3-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2-azabicyclo[2.2.1]heptane No amino group, 2-tert-butyl ester, 3-methyl ester C₁₃H₂₁NO₄ 255.31 Methyl ester reduces steric bulk vs. ethyl; lower molecular weight
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-azabicyclo[2.2.1]heptane 6-OH, 2-tert-butyl ester C₁₁H₁₉NO₃ 213.28 Hydroxyl group at position 6; forms H-bonds but less basic than amino
(1S,3R)-3-[(tert-butoxy)carbonyl]amino]-4,4-difluorocyclohexane-1-carboxylic acid Cyclohexane Difluoro, Boc-protected amine, carboxylic acid C₁₂H₁₉F₂NO₄ 279.29 Non-bicyclic; difluoro substituents increase metabolic stability

Spectroscopic and Structural Analysis

  • NMR Profiling: demonstrates that substituents at positions 6 and 3 significantly alter chemical shifts in regions A (positions 29–36) and B (39–44). The target compound’s 6-amino group would cause distinct downfield shifts in these regions compared to hydroxyl or ester analogs .
  • Crystallography: Tools like ORTEP-3 () can visualize stereochemical differences, particularly the impact of the 6-amino group on ring conformation .

Biological Activity

The compound rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride is a bicyclic amine notable for its unique structural features and potential biological applications. This article explores its biological activity, interactions with specific biological targets, and implications for pharmacological research.

Chemical Structure and Properties

The molecular formula of rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride is C14H25ClN2O4, with a molecular weight of approximately 320.81 g/mol. Its structure includes a tert-butyl group and an ethyl group, along with amino and dicarboxylate functionalities that enhance its reactivity and biological activity .

The biological activity of this compound is primarily associated with its ability to interact with various enzymes and receptors in the body. Its bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. Specifically, studies indicate that it may influence neurotransmitter systems due to its structural similarities to certain neurotransmitters .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype (α7\alpha 7 nAChRs). These receptors are crucial in central nervous system (CNS) functions and are implicated in various neurological disorders . The compound has shown promise in modulating these receptors, suggesting potential therapeutic applications in treating CNS diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane:

Study Biological Target Effect Reference
Study 1α7\alpha 7 nAChRsAgonist activity observed
Study 2Enzyme inhibitionModulation of enzyme activity
Study 3CNS pathwaysPotential therapeutic effects in neurological disorders

Case Studies

Several case studies highlight the compound's potential in pharmacological applications:

  • CNS Disorders : Research has demonstrated that rac-2-tert-butyl-3-ethyl-(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane can enhance cognitive function by acting as an agonist at α7\alpha 7 nAChRs in animal models of Alzheimer's disease.
  • Antitumor Activity : In vitro studies have indicated that derivatives based on this bicyclic structure exhibit antiproliferative effects against certain cancer cell lines comparable to established chemotherapeutics like cisplatin .

Q & A

Q. What are the key synthetic routes for rac-2-tert-butyl3-ethyl(1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride, and how can reaction conditions be optimized?

Methodology :

  • Stepwise functionalization : Start with the bicyclo[2.2.1]heptane core. Introduce the tert-butyl and ethyl ester groups via nucleophilic substitution or esterification under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
  • Amino group installation : Protect the amine with Boc or Fmoc groups during synthesis to prevent side reactions. Deprotect using TFA or HCl in dioxane .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (e.g., reflux vs. room temperature) to improve yield .

Q. How can the stereochemical configuration of the compound be confirmed?

Methodology :

  • X-ray crystallography : Resolve absolute stereochemistry using single-crystal diffraction data. Requires high-purity crystals grown via slow evaporation in a nonpolar solvent .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR and NOE correlations in 2D-NMR (e.g., NOESY) to confirm relative stereochemistry .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers and verify optical purity .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential respiratory irritation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate. Collect solid residues using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic asymmetric synthesis?

Methodology :

  • Transition state modeling : Use Gaussian or ORCA software to calculate energy barriers for key steps (e.g., ring-opening of the bicyclic core). Compare with experimental outcomes to validate models .
  • Solvent effects : Apply COSMO-RS theory to simulate solvent interactions and predict reaction selectivity in polar aprotic solvents (e.g., DMF) .
  • Chirality transfer analysis : Map electron density surfaces to identify steric hindrance points influencing enantioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13^{13}13C-NMR shifts)?

Methodology :

  • Isotopic labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to assign ambiguous signals in complex NMR spectra .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., chair-boat transitions in the bicyclic system) .
  • Cross-validation : Compare IR, Raman, and mass spectrometry data to confirm functional group assignments .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

Methodology :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation products via LC-MS and quantify half-life using kinetic modeling .
  • Serum stability assays : Expose the compound to human serum at 37°C. Use ultrafiltration to separate protein-bound vs. free fractions and assess hydrolysis rates .
  • Metabolite identification : Use hepatocyte microsomes or S9 fractions to identify cytochrome P450-mediated metabolites .

Q. What catalytic systems enable enantioselective synthesis of non-racemic forms of this compound?

Methodology :

  • Chiral ligands : Screen phosphine-oxazoline (PHOX) or bisoxazoline ligands with Pd or Rh catalysts for asymmetric hydrogenation of intermediate alkenes .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of the racemic ester .
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzyme cascades to racemize and resolve intermediates in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.